3-Benzothiazol-2-yl-4-[3-(4-chloro-phenoxy)-phenyl]-but-3-enoic acid
CAS No.:
Cat. No.: VC15864016
Molecular Formula: C23H16ClNO3S
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16ClNO3S |
|---|---|
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid |
| Standard InChI | InChI=1S/C23H16ClNO3S/c24-17-8-10-18(11-9-17)28-19-5-3-4-15(13-19)12-16(14-22(26)27)23-25-20-6-1-2-7-21(20)29-23/h1-13H,14H2,(H,26,27) |
| Standard InChI Key | MNEVNDWMLGHQKV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl)CC(=O)O |
Introduction
3-Benzothiazol-2-yl-4-[3-(4-chloro-phenoxy)-phenyl]-but-3-enoic acid is a complex organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a benzothiazole ring and a chlorophenoxy group. Its molecular formula is C23H16ClNO3S, with a molecular weight of approximately 421.9 g/mol .
Synthesis and Chemical Reactions
The synthesis of 3-Benzothiazol-2-yl-4-[3-(4-chloro-phenoxy)-phenyl]-but-3-enoic acid involves multi-step organic reactions. Common reagents and conditions include strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to enhance yields and purities.
Synthesis Steps
-
Initial Preparation: The synthesis typically begins with the preparation of the benzothiazole and chlorophenoxy components.
-
Coupling Reactions: These components are then coupled using appropriate catalysts to form the desired structure.
-
Purification: The final product is purified through methods such as recrystallization or chromatography.
Mechanism of Action and Applications
The mechanism of action for this compound primarily involves interactions with specific molecular targets such as enzymes or receptors. It may modulate their activity through binding interactions, which could lead to inhibition of enzyme activity or activation of receptor-mediated signaling pathways.
Potential Applications
-
Medicinal Chemistry: Its structural features make it a candidate for further pharmacological studies, potentially leading to applications in drug development.
-
Material Science: The compound's unique properties could also be explored in material science for novel applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume